molecular formula C14H19N3O2 B12482106 4-(Azepan-1-ylazo)-benzoic acid methyl ester

4-(Azepan-1-ylazo)-benzoic acid methyl ester

Cat. No.: B12482106
M. Wt: 261.32 g/mol
InChI Key: QJIFPFQVWMYNQT-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylazo)-benzoic acid methyl ester is an organic compound that features a unique structure combining an azepane ring, an azo group, and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylazo)-benzoic acid methyl ester typically involves the diazotization of 4-aminobenzoic acid methyl ester followed by coupling with azepane. The reaction conditions generally include:

    Diazotization: 4-aminobenzoic acid methyl ester is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with azepane in an alkaline medium to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylazo)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Hydrazo derivatives or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(Azepan-1-ylazo)-benzoic acid methyl ester has several scientific research applications:

    Materials Science: It can be used as a dye or pigment due to its azo group, which imparts vivid colors.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylazo)-benzoic acid methyl ester involves its interaction with molecular targets through its azo and ester functional groups. The azo group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-ylazo)-benzoic acid methyl ester
  • 4-(Morpholin-1-ylazo)-benzoic acid methyl ester
  • 4-(Pyrrolidin-1-ylazo)-benzoic acid methyl ester

Uniqueness

4-(Azepan-1-ylazo)-benzoic acid methyl ester is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

methyl 4-(azepan-1-yldiazenyl)benzoate

InChI

InChI=1S/C14H19N3O2/c1-19-14(18)12-6-8-13(9-7-12)15-16-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3

InChI Key

QJIFPFQVWMYNQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NN2CCCCCC2

Origin of Product

United States

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